1-Isoquinolinamine, 3-methyl-
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Overview
Description
1-Isoquinolinamine, 3-methyl- is a chemical compound with the molecular formula C10H10N2. It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
The primary targets of 1-Isoquinolinamine, 3-methyl- are dysregulated protein kinases in cancer cells . These protein kinases play a crucial role in controlling cell growth and proliferation. When these kinases are dysregulated, it can lead to uncontrolled cell growth and the development of cancer .
Mode of Action
1-Isoquinolinamine, 3-methyl- interacts with its targets by inhibiting the activity of dysregulated protein kinases . This inhibition results in a decrease in the metabolic activity of cancer cells, leading to their death .
Biochemical Pathways
The compound affects the PI3K/AKT, MAPK, and JAK/STAT signaling pathways . These pathways are involved in cell growth, proliferation, and survival. By influencing these pathways, 1-Isoquinolinamine, 3-methyl- can disrupt the growth and proliferation of cancer cells .
Pharmacokinetics
The solubility of similar compounds in various solvents has been studied , which can provide insights into the compound’s bioavailability. High solubility often correlates with good absorption and distribution within the body.
Result of Action
The result of the action of 1-Isoquinolinamine, 3-methyl- is a decrease in the metabolic activity of cancer cells, leading to their death . Specifically, the compound has been found to be effective against B- and T-acute lymphoblastic leukemia (ALL) cells .
Action Environment
The action, efficacy, and stability of 1-Isoquinolinamine, 3-methyl- can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isoquinolinamine, 3-methyl- can be synthesized through several methods. One common method involves the cyclization of 2-aminobenzylamine with acetic anhydride, followed by methylation using methyl iodide. Another approach is the reduction of 3-methyl-1-nitroisoquinoline using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of 1-Isoquinolinamine, 3-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Isoquinolinamine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-Isoquinolinamine, 3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Isoquinolinamine: The parent compound without the methyl group.
3-Methylisoquinoline: A similar compound with a methyl group on the isoquinoline ring but without the amino group.
1-Aminoisoquinoline: Another derivative with an amino group at a different position on the isoquinoline ring.
Uniqueness: 1-Isoquinolinamine, 3-methyl- is unique due to the presence of both the amino group and the methyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methylisoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNUAJKLSKTYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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